molecular structure and formula of trans-3-Methyl-2-pentene
molecular structure and formula of trans-3-Methyl-2-pentene
Title: trans-3-Methyl-2-pentene: Structural Elucidation, Physicochemical Profile, and Synthetic Pathways[1]
Executive Summary trans-3-Methyl-2-pentene (CAS: 616-12-6), formally designated as (E)-3-methylpent-2-ene , is a trisubstituted alkene serving as a critical intermediate in the synthesis of agrochemicals and fragrance compounds.[1] Its thermodynamic stability, governed by the Zaitsev rule, and its specific stereochemical configuration make it a model substrate for studying electrophilic additions and polymerization mechanisms.[1] This technical guide provides a comprehensive analysis of its molecular architecture, spectroscopic signature, and industrial synthesis, designed for researchers in organic chemistry and process development.[1]
Molecular Identity & Stereochemistry[1]
The nomenclature "trans" in trisubstituted alkenes can be ambiguous; therefore, the IUPAC (E)/(Z) system is the definitive standard. For 3-methyl-2-pentene, the stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules.[1]
Stereochemical Assignment (CIP Rules)
The "trans" isomer corresponds to the (E) configuration, where the highest priority groups on each carbon of the double bond are on opposite sides.
-
At C2: The Methyl group (
) has higher priority than Hydrogen ( ).[1] -
At C3: The Ethyl group (
) has higher priority than the Methyl group ( ).[1] -
Configuration: In the (E)-isomer, the high-priority C2-Methyl and C3-Ethyl groups are on opposite sides of the
-bond plane.
Figure 1: Stereochemical assignment logic for (E)-3-methylpent-2-ene based on CIP priority rules.
Physicochemical Profile
The following data represents the standard physicochemical properties for high-purity (>98%) samples.
| Property | Value | Unit | Conditions |
| Boiling Point | 70 – 72 | °C | 760 mmHg |
| Density | 0.696 | g/mL | 20 °C |
| Refractive Index ( | 1.405 | - | 20 °C |
| Flash Point | -7 | °C | Closed Cup |
| Physical State | Liquid | - | STP |
| Solubility | Immiscible | - | Water |
| Solubility | Miscible | - | Ethanol, Ether |
Data aggregated from Sigma-Aldrich and NIST databases [1, 2].
Spectroscopic Characterization
Accurate identification relies on distinct NMR splitting patterns and Mass Spectrometry fragmentation.[1]
Proton NMR ( H-NMR)
The spectrum displays characteristic splitting due to the trisubstituted nature of the double bond.
-
5.17 ppm (1H, q): The vinylic proton at C2.[1] It appears as a quartet due to coupling with the C2-methyl group (
Hz). - 1.92 ppm (2H, q): The methylene protons of the ethyl group at C4.[1]
- 1.53 ppm (3H, s): The methyl group attached directly to the double bond at C3.[1] It appears as a singlet (or finely split) due to lack of vicinal protons.[1]
- 1.48 ppm (3H, d): The methyl group at C1, coupled to the vinylic proton.[1]
- 0.97 ppm (3H, t): The terminal methyl of the ethyl group.[1]
Mass Spectrometry (EI-MS)
-
Molecular Ion (
): m/z 84.[1] -
Base Peak: m/z 69.[1] This corresponds to the loss of a methyl group (
), forming a stable allylic cation.[1] -
Fragment m/z 55: Corresponds to
.[1]
Synthetic Methodologies
The primary industrial and laboratory synthesis involves the acid-catalyzed dehydration of alcohols. This process is governed by Zaitsev’s Rule , which predicts the formation of the most substituted alkene as the major product.[4]
Protocol: Acid-Catalyzed Dehydration
Precursor: 3-methyl-2-pentanol or 3-methyl-3-pentanol.[1]
Catalyst: Sulfuric Acid (
Reaction Mechanism:
-
Protonation: The hydroxyl group accepts a proton to form an alkyloxonium ion (good leaving group).[1]
-
Carbocation Formation: Loss of water generates a secondary or tertiary carbocation.[1]
-
Rearrangement (1,2-Hydride Shift): If a secondary carbocation forms (from 3-methyl-2-pentanol), a hydride shift occurs to form the more stable tertiary carbocation.[1]
-
Elimination: A base (water or bisulfate) removes a
-proton to form the double bond.[1] The (E)-isomer is thermodynamically favored over the (Z)-isomer due to reduced steric strain.
Figure 2: Mechanistic pathway for the synthesis of (E)-3-methyl-2-pentene via acid-catalyzed dehydration.
Applications in Drug Development & Synthesis
While 3-methyl-2-pentene is rarely a final pharmaceutical active ingredient (API), it serves as a vital isostere precursor and synthetic building block .[1]
-
Fragrance & Pheromone Synthesis: It is a precursor for Iso E Super analogs and various ketone fragrances.[1] The alkene functionality allows for selective oxidation to form 3-methyl-3-penten-2-one, a key intermediate in perfumery [3].[1]
-
Agrochemical Intermediates: Used in the synthesis of 2-ethyl-2-methylbutanoic acid, a core scaffold for specific classes of herbicides.[1][5] The steric bulk of the branched chain provides resistance to metabolic degradation in plant systems [4].
-
Bioisosteric Modeling: In medicinal chemistry, the gem-dimethyl and ethyl groupings serve as lipophilic probes.[1] Researchers use this olefin to introduce branched alkyl chains into scaffolds to optimize LogP (lipophilicity) and membrane permeability.[1]
References
-
Sigma-Aldrich. trans-3-Methyl-2-pentene Product Specification & MSDS. Link[1]
-
National Institute of Standards and Technology (NIST). 3-Methyl-2-pentene Mass Spectrum and Retention Indices. Link
-
Li, L. et al. (2020).[1][6] Unraveling the reaction route and kinetics of 3-methyl-3-penten-2-one synthesis. ResearchGate. Link
-
PubChem. Compound Summary: (E)-3-Methylpent-2-ene.[1][7] National Library of Medicine.[1] Link
Sources
- 1. (E)-3-methylpent-2-ene | C6H12 | CID 642661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TRANS-3-METHYL-2-PENTENE(922-61-2) 1H NMR [m.chemicalbook.com]
- 3. Cas 922-61-2,TRANS-3-METHYL-2-PENTENE | lookchem [lookchem.com]
- 4. homework.study.com [homework.study.com]
- 5. US5463157A - Process for preparing 3-methyl-2-pentene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
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